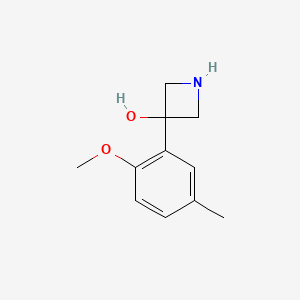

3-(2-Methoxy-5-methylphenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(2-methoxy-5-methylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO2/c1-8-3-4-10(14-2)9(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |

InChI Key |

UYEXHUUZMUHGSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2(CNC2)O |

Origin of Product |

United States |

Computational Chemistry and Cheminformatics Studies on 3 2 Methoxy 5 Methylphenyl Azetidin 3 Ol Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to study the structure, electronic, and thermodynamic properties of azetidine (B1206935) derivatives. researchgate.net These calculations help in understanding the physical and chemical behavior of these compounds. researchgate.net

For instance, studies on azetidine analogs use DFT to characterize the molecule completely. researchgate.net Such analyses can reveal insights into intermolecular hydrogen bonding, which plays a crucial role in biological processes. researchgate.net The electronic absorption spectra of related heterocyclic compounds have been successfully calculated using semi-empirical methods like PM3, showing a correlation between the orientation of substituent groups and the absorption band peak. scispace.com This suggests that the electronic properties of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol would be significantly influenced by the methoxy (B1213986) and methyl groups on the phenyl ring.

Key Findings from Quantum Chemical Calculations on Azetidine Analogs:

| Parameter | Significance | Example from Analog Studies |

| Electronic Properties | Predicts reactivity and spectral characteristics. | DFT calculations on azetidine derivatives help understand their chemical behavior. researchgate.net |

| Thermodynamic Properties | Determines the stability and feasibility of reactions. | Calculated for various azetidine derivatives to predict their behavior. researchgate.net |

| Spectroscopic Analysis | Correlates calculated spectra with experimental data for structural confirmation. | Semi-empirical methods predict electronic absorption spectra of related heterocycles. scispace.com |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscapes and interactions with biological targets over time. For azetidine-containing compounds, MD simulations have been used to parameterize force fields and evaluate their effects on peptide conformations. nih.gov For example, the proline analog azetidine-2-carboxylic acid (Aze) has been shown to have a higher propensity for trans→cis peptide bond isomerization compared to proline, leading to significant changes in polypeptide chain structure. nih.gov

MD simulations are also crucial for validating the results of molecular docking. For a novel azetidine derivative, MD simulations up to 90 ns showed that the root-mean-square deviation (RMSD) was within a stable range of 0.75 Å to 1.5 Å, indicating a stable binding of the ligand to its target proteins. researchgate.net The binding energies calculated from these simulations further supported the potential of the compound as an inhibitor. researchgate.net

Insights from Molecular Dynamics Simulations of Azetidine Analogs:

| Simulation Aspect | Key Insight | Relevance to Drug Design |

| Conformational Analysis | Azetidine rings can adopt puckered structures, influencing the overall shape of the molecule. nih.gov | Understanding preferred conformations is key to designing ligands that fit into a binding site. |

| Ligand-Protein Stability | MD simulations can validate the stability of docked poses over time. researchgate.net | Ensures that the predicted binding mode is not a transient state. |

| Peptide Structure Modification | Incorporation of azetidine analogs can alter peptide backbone conformation. nih.gov | Can be used to design peptidomimetics with specific structural properties. |

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to screen virtual libraries of compounds against a biological target and to predict the binding mode and affinity of a ligand.

In studies involving azetidine derivatives, molecular docking has been instrumental in identifying potential inhibitors for various targets. For instance, novel azetidin-2-one (B1220530) derivatives were docked into the erlotinib (B232) binding site of the epidermal growth factor receptor (EGFR), identifying compounds with high fitness scores. researchgate.net Similarly, docking studies on azetidine substituted naphthalenes against the SARS-CoV-2 main protease (Mpro) revealed key interactions with active site residues, suggesting their potential as antiviral agents. researchgate.net The binding mode of active 3-aryl-3-azetidinyl acetic acid methyl ester derivatives within the active site of acetylcholinesterase has also been studied using molecular docking. researchgate.net

Examples of Docking Studies with Azetidine Analogs:

| Target | Azetidine Analog Class | Key Finding |

| EGFR Tyrosine Kinase | Azetidin-2-one derivatives | Identified compounds with better or comparable binding scores to the reference ligand. researchgate.net |

| SARS-CoV-2 Main Protease | Azetidine substituted naphthalenes | Revealed important interactions with key active site residues. researchgate.net |

| Acetylcholinesterase | 3-aryl-3-azetidinyl acetic acid methyl ester derivatives | Elucidated the binding mode of active compounds. researchgate.net |

| Polymerase Theta | 3-hydroxymethyl-azetidine derivatives | AI-enabled drug design led to the discovery of potent inhibitors. nih.gov |

| GABA Transporters (GAT-1/3) | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives | Showed moderate affinity, providing a basis for further optimization. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov These models are then used as 3D queries to screen large compound databases (virtual screening) to discover new molecules with the desired activity.

This approach has been successfully applied to identify novel inhibitors of protein-protein interactions involving azetidine analogs. acs.org For example, a pharmacophore model was used to discover new small-molecule STAT3 inhibitors. acs.org The use of pharmacophore modeling is a validated strategy for identifying inhibitors of challenging targets like protein-protein interfaces. acs.org

Application of Pharmacophore Modeling in Azetidine Analog Research:

| Target | Methodology | Outcome |

| STAT3 | Pharmacophore modeling and virtual screening | Discovery of novel azetidine-based STAT3 inhibitors. acs.org |

| General Protein-Protein Interactions | Residue-based pharmacophore approaches | Facilitates the identification of receptor-ligand partners and their binding poses. nih.gov |

In Silico ADMET Prediction for Optimizing Drug-Likeness

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in drug discovery to assess the drug-like properties of candidate molecules early in the development process. theaspd.comnih.gov These computational models help to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. researchgate.net

For various series of azetidine derivatives, in silico ADMET studies have been conducted. For example, newly synthesized azetidin-2-one derivatives were evaluated for their ADMET properties, with results indicating they are likely to be orally active compounds. researchgate.nettheaspd.com Similarly, ADMET prediction for cytidine (B196190) analogs, which share some structural features with nucleoside-like compounds, revealed improved pharmacokinetic profiles and lower predicted toxicity for some analogs. nih.gov

Predicted ADMET Properties of Azetidine Analogs:

| Property | Prediction from In Silico Models | Implication |

| Absorption | High intestinal absorption predicted for many azetidine derivatives. theaspd.com | Suggests good potential for oral bioavailability. |

| Permeability | Strong permeability predicted. theaspd.com | Indicates the ability to cross biological membranes. |

| Drug-Likeness | Favorable drug-likeness profiles are often observed. theaspd.com | Compounds adhere to established principles for successful drugs. |

| Toxicity | Lower acute oral toxicity predicted for some analogs. nih.gov | Suggests a better safety profile. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models can be used to predict the activity of newly designed compounds and to understand the structural features that are important for activity.

QSAR studies have been performed on various series of azetidinone derivatives. For example, 2D-QSAR studies on 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives revealed that steric, electrostatic, and electro-topological parameters are important for their antimicrobial activity. researchgate.net In another study on benzoxazole (B165842) bearing azetidinone derivatives, 3D-QSAR analysis suggested that the addition of bulky groups at the phenyl ring could increase their anti-inflammatory and anticancer activity. ijrar.org

Key Descriptors from QSAR Studies on Azetidine Analogs:

| QSAR Model Type | Important Descriptors Identified | Predicted Activity |

| 2D-QSAR | Steric, electrostatic interactions, electro-topological parameters, H-count, slogp. researchgate.net | Antihypertensive and antimicrobial activity. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields. nih.gov | Anti-inflammatory, anticancer, and anti-influenza activity. ijrar.orgnih.gov |

Structure Activity Relationship Sar Investigations of Azetidinol Scaffolds for Biological Targets

Impact of Azetidine (B1206935) Ring Substituents on Biological Activity

Substituents on the azetidine ring play a crucial role in modulating the pharmacological properties of azetidinol-based compounds. The nature, size, and position of these substituents can significantly impact binding affinity, selectivity, and functional activity at different biological targets.

Research into N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has highlighted the importance of the substituent at the nitrogen atom. For instance, the introduction of a benzyl (B1604629) group instead of a methyl group at the nitrogen, in combination with a 3-methyl-4-fluorophenyl group at the C3 position, was found to be critical for antiviral activity. nih.gov This suggests that the N-substituent can influence interactions with the biological target, potentially through steric or hydrophobic interactions.

Furthermore, studies on 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated that modifications at the nitrogen atom can tune the biological activity. The preparation of N-unprotected hydrochlorides, N-alkylated, and N-acylated derivatives allowed for the exploration of a range of interactions at this position, leading to compounds with significant acetylcholinesterase (AChE) inhibitory activity. researchgate.net

The substitution pattern on the azetidinone ring itself has also been shown to be a key determinant of biological activity. In a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives, compounds bearing electron-withdrawing groups on the phenyl ring displayed the highest antimicrobial activity. nih.gov This indicates that the electronic properties of the substituents can directly influence the compound's ability to interact with bacterial or fungal targets.

The following table summarizes the impact of various substituents on the azetidine ring on the biological activity of azetidinol (B8437883) and related scaffolds, based on findings from different studies.

| Scaffold | Substituent Modification | Biological Target/Activity | Key Findings |

| 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-one | N-benzyl vs. N-methyl | Antiviral (Coronavirus, Cytomegalovirus) | N-benzyl group is crucial for antiviral activity. nih.gov |

| 3-Aryl-3-azetidinyl acetic acid methyl ester | N-alkylation and N-acylation | Acetylcholinesterase (AChE) Inhibition | N-substituents modulate AChE inhibitory potency. researchgate.net |

| Substituted phenyl azetidine-2-one sulphonyl | Electron-withdrawing groups on phenyl ring | Antibacterial, Antifungal | Electron-withdrawing groups enhance antimicrobial activity. nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-alkylation | GABA Transporter (GAT-1, GAT-3) Inhibition | N-alkylated derivatives showed moderate affinity. nih.gov |

Role of the 2-Methoxy-5-methylphenyl Moiety in Receptor Binding and Enzyme Inhibition

The 2-methoxy-5-methylphenyl group introduces a specific electronic and steric profile to a molecule, which can significantly influence its interaction with biological targets. The methoxy (B1213986) group, being a prevalent feature in many natural products and approved drugs, can act as a hydrogen bond acceptor and influence the conformation of the molecule. nih.gov The methyl group, on the other hand, adds hydrophobicity and steric bulk.

In a study of 2,5-dimethoxyphenylpiperidines, analogs of the compound , the deletion of the 2-methoxy group led to a more than 500-fold drop in agonist potency at the 5-HT2A serotonin (B10506) receptor. acs.org This highlights the critical role of the methoxy group at the 2-position for potent receptor activation. The methoxy group is thought to be involved in key interactions within the receptor binding pocket.

The position of the methoxy group on an aromatic ring can have varied effects on biological activity. For instance, in studies of aromatic cyclic seleninates, a methoxy group at the para position enhanced antioxidant activity, while a meta substitution had no effect, and an ortho substitution decreased activity. nih.gov This demonstrates that the electronic and steric effects of the methoxy group are highly dependent on its position relative to the rest of the molecule and its point of interaction with the target.

While direct studies on 3-(2-methoxy-5-methylphenyl)azetidin-3-ol are not publicly available, the data from analogous structures suggest that the 2-methoxy group is likely a key determinant for receptor binding, potentially through hydrogen bonding or by orienting the phenyl ring in a favorable conformation. The 5-methyl group would further refine the interaction by contributing to hydrophobic binding.

Stereochemical Influences on Pharmacological Profile

Stereochemistry is a critical factor in the pharmacological profile of chiral drugs, as different enantiomers or diastereomers can exhibit distinct activities, potencies, and even different pharmacological effects. In the context of 3-substituted azetidinols, the carbon atom at the 3-position is a chiral center when the substituents at this position are different, leading to the existence of enantiomers.

In the investigation of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the stereochemistry of the azetidinone ring was found to be important for antiviral activity and selectivity. The trans-isomer displayed selective action against coronavirus and cytomegalovirus, while the cis-isomer was active against the influenza A virus. nih.gov This clearly demonstrates that the spatial arrangement of the substituents on the azetidinone ring dictates the interaction with different viral targets.

Similarly, in the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor (AR) antagonists, the (2S,3R) configuration of the pyrrolidine (B122466) ring was found to be favorable for AR antagonistic activity. nih.gov This underscores the importance of a specific three-dimensional structure for effective receptor antagonism.

The synthesis of chiral azetidin-3-ones has been achieved through stereoselective methods, such as the gold-catalyzed intermolecular oxidation of alkynes, which allows for the preparation of enantiomerically enriched azetidinones. nih.gov The availability of such stereoselective synthetic routes is crucial for the systematic evaluation of the pharmacological profiles of individual stereoisomers.

While specific studies on the stereoisomers of this compound are not available, it can be inferred from related research that the (R) and (S) enantiomers would likely exhibit different biological activities. The precise orientation of the hydroxyl group and the 2-methoxy-5-methylphenyl moiety in space would lead to differential interactions with a chiral biological target, such as a receptor binding pocket or an enzyme active site.

The following table summarizes the observed influence of stereochemistry on the biological activity of related heterocyclic compounds.

| Compound Class | Stereochemical Feature | Biological Activity | Key Finding |

| N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | cis vs. trans isomers | Antiviral | Isomers show selectivity for different viruses. nih.gov |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | (2S,3R) configuration | Androgen Receptor Antagonism | Specific stereoisomer is more active. nih.gov |

Design Principles for Modulating Selectivity and Potency

The design of selective and potent azetidinol-based ligands requires a careful consideration of the SAR data and the application of established medicinal chemistry principles. Based on the available information for azetidinol scaffolds and related structures, several design principles can be formulated.

Mechanistic Biological Investigations of 3 2 Methoxy 5 Methylphenyl Azetidin 3 Ol Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of the azetidine (B1206935) core structure have been investigated for their potential to inhibit a variety of enzymes, demonstrating a broad range of biological activities. While specific data on 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol is limited, studies on related azetidinone and other azetidine-containing compounds provide insights into their potential as enzyme inhibitors.

Thrombin: A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been evaluated as inhibitors of thrombin, a key serine protease in the coagulation cascade. nih.gov The N-acetylated, 4-phenethyl derivative was identified as an effective, time-dependent inhibitor of thrombin. nih.gov Structure-activity relationship studies revealed that a substituent at the C-4 position is crucial for good inhibitory properties, with polar substituents enhancing selectivity for thrombin over plasmin. nih.gov A trans configuration between the C-3 and C-4 substituents was found to be more potent. nih.gov

β-Lactamase: In the fight against antibiotic resistance, non-β-lactam inhibitors of β-lactamases are of significant interest. Azetidinimines have emerged as a novel class of non-covalent, broad-spectrum β-lactamase inhibitors. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net One lead compound, 7dfm, demonstrated potent inhibition of key carbapenemases from classes A (KPC-2), B (NDM-1), and D (OXA-48) with Ki values below 0.3 μM, and also inhibited the class C cephalosporinase (B13388198) CMY-2. nih.gov This suggests that the azetidine scaffold can be a valuable starting point for the design of new β-lactamase inhibitors.

Tubulin Polymerization: The disruption of microtubule dynamics is a validated strategy in cancer therapy. A series of chiral azetidin-2-ones have been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov One chiral fluorinated azetidin-2-one (B1220530), compound 18, exhibited potent antiproliferative activity against several cancer cell lines, with IC50 values in the nanomolar range. nih.gov Mechanistic studies confirmed that this compound disrupts tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.gov Another novel tubulin polymerization inhibitor, PTC-028, a derivative of PTC596, has been shown to directly inhibit microtubule polymerization. nih.gov

Other Enzymes:

Phospholipase A2 (PLA2): Small-molecule inhibitors of PLA2 enzymes are sought after for their potential in treating inflammatory diseases. While specific azetidine-based inhibitors were not detailed in the provided results, the general importance of developing such inhibitors is highlighted. nih.govnih.gov

Glutamate Dehydrogenase (GDH): Inhibition of GDH is a potential therapeutic strategy for certain metabolic disorders and cancers. Green tea polyphenols, such as epigallocatechin gallate, have been shown to inhibit GDH. nih.gov High-throughput screening has identified other small molecule inhibitors of GDH. nih.govmedchemexpress.com

Cytochrome P450s: The potential for azetidine-containing compounds to inhibit cytochrome P450 enzymes is an important consideration in drug development, as this can lead to drug-drug interactions.

MNK1 and MNK2: A series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives were evaluated for their inhibitory activity against MNK1 and MNK2, with one compound, MNK-7g, showing potent and selective inhibition of MNK2. sahmri.org.aunih.govresearchgate.net

Isocitrate Dehydrogenase (IDH): Inhibitors of mutant IDH1 and IDH2 are approved therapies for acute myeloid leukemia (AML). nih.govnih.gov These inhibitors, such as ivosidenib (B560149) and enasidenib, have demonstrated clinical efficacy. nih.govnih.gov

Receptor Binding and Modulation Assays

Peroxisome Proliferator-Activated Receptor-γ (PPARG): PPARγ is a nuclear receptor that plays a key role in adipogenesis, insulin (B600854) sensitivity, and inflammation. A variety of heterocyclic scaffolds, including thiazolidinediones, have been developed as PPARγ ligands. nih.gov For instance, certain thiazolidinedione derivatives have shown potent agonistic activity at the PPARγ receptor. nih.gov Molecular docking studies on newly synthesized thiazolidinedione derivatives have helped in understanding their binding affinity to the PPARγ receptor. nih.gov

Cellular Pathway Modulation

The ability of this compound derivatives to modulate cellular pathways is a key area of investigation for their potential therapeutic applications.

Apoptosis Induction and Cell Cycle Arrest: As mentioned in the enzyme inhibition section, chiral fluorinated azetidin-2-ones that inhibit tubulin polymerization have been shown to induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis in cancer cells. nih.gov Similarly, the tubulin polymerization inhibitor PTC-028 has been shown to induce p53-independent apoptosis in acute myeloid leukemia cells. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular) against Pathogenic Strains (In Vitro)

The azetidine ring is a core component of many β-lactam antibiotics. However, research has also explored the antimicrobial potential of other azetidine derivatives against a range of pathogenic strains.

Antibacterial Activity: Novel N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net Several of these compounds showed good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. researchgate.net Another study on novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives also reported significant in vitro antimicrobial activities, with some compounds showing potent inhibition against S. aureus and E. coli. nih.gov

Antifungal Activity: The same study on arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives also investigated their antifungal activity against Candida albicans, with some derivatives exhibiting potent inhibition. nih.gov

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. Studies on related azetidine derivatives provide insights into their potential metabolic fate.

A chiral fluorinated azetidin-2-one, which acts as a tubulin polymerization inhibitor, was found to exhibit higher metabolic stability in human microsomes compared to combretastatin (B1194345) A-4. nih.gov In another study, a series of azetidine-based compounds were evaluated for their solubility and metabolic characteristics, highlighting the importance of optimizing these properties for drug development. acs.org The synthesis and profiling of a diverse collection of azetidine-based scaffolds for CNS-focused libraries also included the measurement of in vitro pharmacokinetic properties to assess their potential as lead-like molecules. nih.gov

Target Identification Methodologies

Identifying the specific molecular targets of novel compounds is crucial for understanding their mechanism of action and for further drug development. A variety of methodologies can be employed for this purpose.

Chemical Probe-Based: This approach involves designing and synthesizing a modified version of the compound of interest that can be used to "pull out" its binding partners from a complex biological sample.

Label-Free: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding of a compound to its target protein without the need for labeling. For example, ITC studies were used to determine the binding of azetidine-based inhibitors to STAT3. acs.org

Computational:

Virtual Screening: This method uses computer models to predict which compounds from a large library are most likely to bind to a specific target. A core-hopping strategy using a virtual screening workflow was successfully applied to identify novel ROCK inhibitors with a benzoazepinone scaffold. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies were used to understand the binding interactions of azetidine-2,4-diones with elastase and to rationalize the structure-activity relationships of novel antimicrobial thiazolopyridopyrimidine derivatives with bacterial DNA gyrase B. nih.govnih.gov

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: This method can provide information about the conformational changes in a protein upon ligand binding, which can help to identify the binding site. HDX studies supported the postulated binding mode of a novel ROCK inhibitor. rsc.org

Drug Design and Lead Optimization Strategies Utilizing the Azetidinol Scaffold

Bioisosteric Replacement Approaches

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound to enhance its potency, selectivity, synthetic accessibility, or pharmacokinetic profile. nih.govresearchgate.net This technique involves substituting a functional group or an entire substructure with another that possesses similar physical or chemical properties, leading to a comparable biological response. researchgate.net The goal is to fine-tune the molecule's properties while retaining the essential interactions with its biological target. researchgate.net

For the 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol scaffold, several opportunities for bioisosteric replacement exist:

Aromatic Ring Substituents: The 2-methoxy and 5-methyl groups on the phenyl ring are prime candidates for modification. The methoxy (B1213986) group, a hydrogen bond acceptor, could be replaced with other small electron-donating or electron-withdrawing groups to probe electronic and steric requirements in the target's binding pocket. Similarly, the methyl group can be replaced with other alkyl groups or halogens to alter lipophilicity and size.

Phenyl Ring Bioisosteres: The entire phenyl ring can be exchanged for other aromatic systems, such as heteroaromatic rings (e.g., pyridine (B92270), thiophene, pyrimidine). This can significantly impact properties like metabolic stability, solubility, and the potential for new hydrogen bond interactions. niper.gov.in For instance, introducing nitrogen atoms into an aromatic ring is a common strategy to improve metabolic stability. niper.gov.in

The following table illustrates potential bioisosteric replacements for key functional groups of the parent compound.

| Original Group | Position | Potential Bioisosteric Replacements | Potential Impact |

| Methoxy (-OCH₃) | Phenyl C2 | -OH, -F, -NH₂, -CH₂OH | Altered hydrogen bonding capacity, electronics, and polarity. |

| Methyl (-CH₃) | Phenyl C5 | -Cl, -Br, -CF₃, -CN, Ethyl | Modified lipophilicity, steric bulk, and electronic properties. |

| Phenyl Ring | Azetidine (B1206935) C3 | Pyridyl, Thienyl, Pyrimidinyl, Cyclohexyl | Changes in aromaticity, polarity, solubility, and metabolic pathways. |

Scaffold Hopping for Novel Chemical Space Exploration

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving the essential spatial arrangement of its key pharmacophoric features. nih.govnih.gov This approach is valuable for discovering new, patentable chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a different side-effect profile. niper.gov.innih.gov

Starting with this compound, the azetidin-3-ol (B1332694) core serves as the scaffold. A hopping strategy would seek alternative central structures that can present the substituted phenyl group and the hydroxyl group in a similar three-dimensional orientation. The key challenge is to find a new core that is synthetically accessible and confers superior drug-like properties. chemrxiv.org

Examples of potential scaffold hops from the azetidin-3-ol core are presented below.

| Original Scaffold | Key Pharmacophoric Features | Potential "Hopped" Scaffolds | Rationale for Hopping |

| Azetidin-3-ol | 1. Tertiary -OH 2. Basic Nitrogen Atom 3. Aryl Group at C3 | 3-Aryl-3-hydroxypyrrolidine | Expands to a less-strained 5-membered ring, potentially improving stability and synthetic tractability. |

| 4-Aryl-4-hydroxypiperidine | Larger 6-membered ring, offering different conformational flexibility and vector space for substitution. | ||

| 1-Amino-2-arylpropan-2-ol | Acyclic scaffold, removing ring strain entirely and increasing flexibility. | ||

| 3-Aryl-oxetan-3-ol | Replaces nitrogen with oxygen, removing the basic center and altering polarity and hydrogen bonding capability. |

Molecular Hybridization Techniques

Applying this strategy to this compound, the azetidinol (B8437883) moiety could be considered one pharmacophore. This unit could be covalently linked to a second pharmacophore known for a specific, complementary activity. The secondary amine of the azetidine ring provides a convenient attachment point for such modifications. For example, if targeting a specific kinase, a fragment known to bind in the hinge region could be attached to the azetidine nitrogen, with the azetidinol portion designed to occupy an adjacent pocket.

| Component A: Azetidinol Scaffold | Component B: Hypothetical Pharmacophore | Resulting Hybrid Molecule Concept | Design Goal |

| This compound | A pharmacophore targeting a protein kinase hinge region (e.g., an aminopyrimidine) | N-(Aminopyrimidinyl)-3-(2-methoxy-5-methylphenyl)azetidin-3-ol | To create a dual-binding site inhibitor with enhanced potency and selectivity. |

| This compound | A fragment known to inhibit a viral enzyme (e.g., a neuraminidase inhibitor fragment) | Azetidinol scaffold linked to a neuraminidase-binding moiety | To develop a multi-target antiviral agent or enhance cell permeability and target engagement. |

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). wikipedia.orgnih.gov These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ClogP < 3) and bind to the biological target with low affinity (micromolar to millimolar range). wikipedia.orgnih.gov Because of their small size, fragment libraries can explore chemical space more efficiently than traditional high-throughput screening (HTS) libraries. youtube.com The weakly bound fragment hits then serve as starting points for optimization, where they are "grown" or linked together to produce a high-affinity lead. drughunter.com

The compound this compound can be deconstructed into fragments that could be part of an FBDD library or emerge as hits from a screen.

Azetidin-3-ol: This small, polar, three-dimensional fragment could provide a novel starting point for targets that are difficult to drug.

2-Methoxy-5-methylphenol: This substituted aromatic fragment could be identified in a screen, and subsequent optimization could lead to its elaboration into the full azetidinol-containing compound.

An FBDD campaign might identify one of these fragments binding weakly to a target. Structural biology techniques, such as X-ray crystallography, would then guide the elaboration of the fragment into a more potent, drug-like molecule.

| Fragment Derived from Parent Compound | Molecular Weight ( g/mol ) | cLogP (approx.) | H-Bond Donors | H-Bond Acceptors | Meets "Rule of Three"? |

| Azetidin-3-ol | 73.09 | -1.0 | 2 | 2 | Yes |

| 2-Methoxy-5-methylphenol | 138.16 | 2.1 | 1 | 2 | Yes |

Rational Design of Derivatives with Enhanced Potency and Selectivity

Rational drug design involves creating new molecules with a specific biological purpose, often based on a detailed understanding of the three-dimensional structure of the biological target. nih.govnih.gov When the structure of a target protein in complex with a ligand is known, Structure-Based Drug Design (SBDD) allows for the precise modification of the ligand to improve its interactions and, consequently, its potency and selectivity. nih.gov

Assuming the binding mode of this compound to a hypothetical target is elucidated, a rational design campaign could proceed by making specific, targeted modifications. Structure-Activity Relationships (SAR) would be developed to guide this optimization process.

Exploiting Hydrophobic Pockets: If the 5-methyl group is situated near a small hydrophobic pocket, replacing it with a larger ethyl or isopropyl group could increase van der Waals interactions and improve potency.

Targeting Hydrogen Bonds: The tertiary alcohol and the azetidine nitrogen are key hydrogen bonding groups. If the target has an unutilized hydrogen bond donor or acceptor near the ligand, the scaffold could be modified to introduce a complementary group at the appropriate position. For example, substitution on the azetidine nitrogen could position a new functional group to form an additional hydrogen bond.

Improving Selectivity: If a desired target has a unique feature in its binding site compared to off-target proteins, the ligand can be modified to specifically exploit this feature. This could involve adding a bulky group that creates a steric clash in the off-target binding site or adding a group that forms a specific interaction only possible in the desired target. This approach is key to developing focused multi-targeted kinase inhibitors. nih.gov

The table below outlines a hypothetical SAR exploration based on rational design principles.

| Structural Modification | Target Interaction Hypothesis | Predicted Outcome |

| Change 2-methoxy to 2-ethoxy | The methoxy group is in a larger hydrophobic pocket. | Increased potency due to improved hydrophobic packing. |

| Add a carboxamide group to the azetidine N | A hydrogen bond acceptor is available near the N atom. | Enhanced potency and selectivity from a new H-bond. |

| Replace 5-methyl with 5-chloro | The methyl group pocket is tight and has a slight polar character. | Maintained or improved potency with altered electronics. |

| Change phenyl ring to a pyridine ring | To form a specific hydrogen bond with a backbone carbonyl in the target. | Increased selectivity over related targets lacking this feature. |

Conclusion and Future Research Directions

Summary of Key Achievements in Azetidinol (B8437883) Research

Research into azetidinols, a class of four-membered nitrogen-containing heterocycles with a hydroxyl group, has yielded significant achievements. A primary success has been the development of diverse synthetic methodologies for creating these strained ring systems. nih.gov The azetidine (B1206935) ring, particularly in its reduced form, has found vast applications in medicinal chemistry, most notably in the form of β-lactams. nih.gov The identification of the azetidinone motif as a critical pharmacophore in β-lactam antibiotics spurred extensive research into creating novel and specific bioactive agents based on this structure. researchgate.net

Key synthetic strategies include the photochemical Norrish-Yang cyclization of α-aminoacetophenones, which offers a sustainable route to highly strained azetidinols. nih.gov Another significant area of achievement is the diversification of the azetidine ring to produce a wide array of fused, bridged, and spirocyclic systems. nih.gov These synthetic advancements have enabled the creation of extensive libraries of azetidine-based compounds for screening in drug discovery programs, particularly those targeting the central nervous system. nih.gov

Unexplored Avenues and Challenges for 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol

Despite progress in the synthesis of azetidinols, specific challenges and unexplored avenues persist for this compound. A significant hurdle is the development of scalable and efficient synthetic routes. While methods for creating substituted azetidines exist, they often require multiple steps and may not be readily adaptable for large-scale production of this specific, highly substituted analog.

A major unexplored area is the detailed investigation of its structure-activity relationships (SAR). The influence of the 2-methoxy and 5-methyl substitution pattern on the phenyl ring on the compound's biological activity and selectivity is not well understood. Furthermore, the conformational constraints imposed by the rigid azetidine ring, in combination with the substitution pattern, could lead to unique binding properties that have yet to be explored. The development of synthetic methods that allow for the selective functionalization of the azetidine nitrogen and the tertiary alcohol would open up new avenues for creating a diverse range of derivatives for biological evaluation.

Potential for Advanced Applications and Novel Therapeutic Development

The this compound scaffold holds considerable promise for the development of novel therapeutics. The rigid four-membered ring can serve as a conformational constraint, locking the molecule into a bioactive conformation and potentially increasing binding affinity and selectivity for biological targets. The substituted phenyl ring and the hydroxyl group provide key points for interaction with enzymes and receptors.

This scaffold could be a valuable starting point for developing inhibitors of various enzyme classes or modulators of receptor activity. For instance, similar heterocyclic structures are found in a wide range of bioactive molecules, including anticancer, antibacterial, and antiviral agents. researchgate.net The unique combination of the azetidinol core and the substituted phenyl ring may offer a novel chemical space for designing drugs with improved properties. Molecular hybridization, a technique that combines two or more pharmacologically active molecules into a single structure, could be employed with this scaffold to develop new therapeutic agents for a variety of diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for optimizing the this compound scaffold. nih.gov Generative AI models can be trained on vast datasets of chemical structures and their associated biological activities to design novel molecules with desired properties. youtube.com

Specifically for this scaffold, ML algorithms could be used to:

Predict Biological Activity: By analyzing the structural features of known active compounds containing azetidine or similar motifs, ML models can predict the potential biological targets and activity of new derivatives of this compound.

Optimize Physicochemical Properties: AI can guide the modification of the scaffold to improve drug-like properties such as solubility, permeability, and metabolic stability, which are critical for developing effective therapeutics. youtube.com

Accelerate Lead Optimization: Scaffold-based generative models, such as ScaffoldGPT, can be used to generate diverse libraries of compounds around the core azetidinol structure, significantly speeding up the process of lead discovery and optimization. arxiv.orgarxiv.org This approach allows for a more focused and efficient exploration of the chemical space, increasing the probability of identifying potent and selective drug candidates. nih.gov

The use of deep learning generative models can facilitate the de novo design of scaffold-focused small-molecule libraries, enabling the creation of unique and potent bioactive molecules. nih.gov This computational approach, combined with traditional synthetic chemistry, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol?

Answer:

The synthesis of azetidin-3-ol derivatives typically involves multi-step organic reactions. For example:

- Azetidine ring formation : Cyclization of precursors like epoxides or haloamines under acidic/basic conditions, as seen in the synthesis of 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (Compound A) .

- Functionalization : Subsequent steps (e.g., alkylation, aromatic substitution) to introduce substituents like the 2-methoxy-5-methylphenyl group. Reductive amination or Grignard reactions may be used, analogous to methods for 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol .

- Optimization : Continuous flow reactors can enhance reaction efficiency and yield in large-scale synthesis .

Basic: How can researchers characterize the stereochemistry and purity of this compound?

Answer:

- Stereochemical analysis : Use chiral HPLC or NMR spectroscopy with chiral shift reagents to resolve enantiomers. For example, fluorinated analogs like 3-(3-Fluorobenzyl)azetidin-3-ol require X-ray crystallography to confirm absolute configuration .

- Purity assessment : Combine LC-MS for molecular weight verification and GC-FID for detecting volatile impurities.

Basic: What strategies improve the stability of azetidin-3-ol derivatives in pharmaceutical formulations?

Answer:

- Excipient selection : Co-formulate with stabilizers like mannitol or sorbitol, which reduce hygroscopicity and prevent hydrolysis, as demonstrated in solid compositions of Compound A .

- Storage conditions : Store under inert gas (e.g., argon) at low temperatures (-20°C) to mitigate oxidative degradation.

Advanced: How do substituent variations on the azetidine ring influence biological activity?

Answer:

- Structure-activity relationship (SAR) : Compare analogs like 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol (neuroprotective) and 3-Methylazetidin-3-ol (increased lipophilicity). Substituents alter binding affinity; e.g., electron-withdrawing groups (Cl, F) enhance target interactions .

- Experimental design : Synthesize derivatives with systematic substituent changes and evaluate activity in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent neuroprotection models) .

Advanced: How can computational modeling guide the design of this compound derivatives?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., serotonin receptors). For example, fluorobenzyl analogs show enhanced π-π stacking in silico .

- QSAR models : Corrogate substituent properties (logP, polar surface area) with experimental bioactivity data to prioritize synthetic targets .

Advanced: How should researchers address contradictions in reported biological data for azetidin-3-ol analogs?

Answer:

- Data reconciliation : Compare assay conditions (e.g., cell lines, concentrations). For instance, T817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate) shows neuroprotection in mice but may vary in human cell models due to metabolic differences .

- Control experiments : Include positive controls (e.g., known inhibitors) and validate findings across multiple labs.

Advanced: What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.